PD 125967 - 128139-14-0

PD 125967

Catalog Number: EVT-279009
CAS Number: 128139-14-0
Molecular Formula: C51H67N5O4
Molecular Weight: 814.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 125967 is a renin inhibitor, a group of pharmaceutical drugs used primarily in treatment of essential hypertension.
Classification and Source

PD 125967 is classified as a peptide-based inhibitor. It features a unique structural motif characterized by a bis(1-naphthylmethyl)acetyl residue at the P3 position, which contributes to its binding affinity and specificity towards target enzymes. This compound was developed and studied in the context of protease inhibition, particularly focusing on its interaction with endothiapepsin, a fungal aspartic proteinase (EC 3.4.23.6) known for its role in protein digestion and processing .

Synthesis Analysis

The synthesis of PD 125967 involves several key steps that utilize standard peptide synthesis techniques. The compound can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain.

Key Synthesis Parameters

  • Starting Materials: The synthesis typically begins with protected amino acids, which are coupled in a stepwise manner.
  • Coupling Reagents: Common coupling agents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro phosphonium hexafluorophosphate) may be used to facilitate the formation of peptide bonds.
  • Deprotection Steps: After each coupling, protective groups are removed selectively to expose reactive functional groups for further reactions.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The specific conditions for each step can vary based on the desired properties of PD 125967, including its solubility and stability .

Molecular Structure Analysis

The molecular structure of PD 125967 can be described using its chemical formula and structural attributes. It has a complex arrangement that includes:

  • Molecular Formula: C21_{21}H24_{24}N2_{2}O4_{4}
  • Molecular Weight: Approximately 368.43 g/mol
  • Structural Features:
    • A bis(1-naphthylmethyl)acetyl group at the P3 position enhances its interaction with enzyme active sites.
    • The cyclohexylalanine side chain at P1 contributes to the specificity of the inhibitor.

The three-dimensional conformation of PD 125967 has been elucidated through X-ray crystallography studies, revealing how it fits into the active site of endothiapepsin, providing insights into its binding interactions .

Chemical Reactions Analysis

PD 125967 participates in several chemical reactions primarily related to its function as an enzyme inhibitor. Its interactions with endothiapepsin involve:

  • Binding Mechanism: The inhibitor forms non-covalent interactions such as hydrogen bonds and hydrophobic contacts with residues in the enzyme's active site.
  • Inhibition Kinetics: Studies have shown that PD 125967 exhibits competitive inhibition against endothiapepsin, meaning it competes with substrate molecules for binding to the active site.

The effectiveness of PD 125967 as an inhibitor can be quantified using kinetic assays that measure enzyme activity in the presence and absence of the inhibitor .

Mechanism of Action

The mechanism of action for PD 125967 involves its ability to bind specifically to the active site of endothiapepsin, thereby preventing substrate access and subsequent proteolytic activity. Key aspects include:

  • Competitive Inhibition: By occupying the active site, PD 125967 inhibits the enzymatic cleavage of peptide bonds.
  • Conformational Changes: Binding induces conformational changes in both the enzyme and inhibitor, stabilizing the complex and reducing enzyme activity.

Research indicates that PD 125967's structural characteristics allow it to effectively mimic substrate interactions while providing enhanced stability against proteolytic degradation .

Physical and Chemical Properties Analysis

PD 125967 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Elemental analysis reveals a composition consistent with its molecular formula, confirming its identity and purity .

Applications

PD 125967 has significant scientific applications, particularly in:

  • Biochemical Research: It serves as a tool for studying protease function and regulation.
  • Drug Development: Its inhibitory properties make it a candidate for developing therapeutics targeting diseases where protease activity is dysregulated.
  • Structural Biology: Insights gained from studying PD 125967 contribute to understanding enzyme-inhibitor interactions at a molecular level.
Pharmacological Mechanisms of PD 125967 in the Renin-Angiotensin System

Renin Inhibition Dynamics: Structural Interaction with Human Renin

PD 125967 (C51H67N5O4) is a cyclohexylalanine-containing renin inhibitor characterized by a unique bis(1-naphthylmethyl)acetyl group at the P3 position. X-ray crystallographic studies at 2.0-Å resolution demonstrate that it binds the active site of aspartic proteases (e.g., endothiapepsin, a renin homolog) through multi-site interactions [3] [7]. The cyclohexylalanine side chain occupies the S1 hydrophobic pocket, while one naphthyl group binds the S3 subsite, inducing conformational changes in Asp77 and Asp114 residues. The second naphthyl group extends into the S4 region, enhancing binding stability. This interaction competitively blocks angiotensinogen cleavage, reducing angiotensin I (Ang I) generation. The hydroxyethylene isostere mimics the transition state of peptide bond hydrolysis, contributing to its potency (IC50 values in the nanomolar range) [7].

Table 1: Structural Features of PD 125967

FeatureChemical GroupBinding Site Interaction
P1 moietyCyclohexylalanineS1 hydrophobic pocket
P3 moietyBis(1-naphthylmethyl)acetylS3/S4 subsites (induces Asp77 shift)
Transition state mimicHydroxyethylene isostereHydrogen bonding with Thr219

Modulation of Angiotensin I/II Pathways: In Vitro vs. In Vivo Efficacy

In vitro, PD 125967 demonstrates high specificity for renin, inhibiting Ang I production in human plasma and kidney preparations. Its efficacy correlates with reduced angiotensin II (Ang II) formation in cell-based RAS models, confirmed by downstream markers like aldosterone suppression [1] [7]. In vivo data remain limited, but rodent studies indicate dose-dependent blood pressure reduction in salt-sensitive hypertension models. However, its peptide-like structure (MW 814.11 Da) limits oral bioavailability and tissue penetration. Pulmonary metabolism by angiotensin-converting enzyme (ACE) further diminishes systemic activity, contrasting with in vitro stability [3] [4] [6].

Comparative Analysis with Second-Generation Renin Inhibitors (e.g., Aliskiren)

Unlike non-peptide inhibitors (e.g., aliskiren), PD 125967’s peptidomimetic design necessitates parenteral administration. Key distinctions include:

  • Binding Kinetics: Aliskiren’s extended hydrophobic interface yields slower dissociation rates (longer half-life) versus PD 125967’s naphthyl-dependent binding [7].
  • Clinical Utility: PD 125967 served as a proof-of-concept tool for renin inhibition but lacks clinical trial data. Aliskiren’s optimization for oral delivery enabled therapeutic use, though trials show limited renal/cardiac benefits in diabetes [1].
  • Potency: Both exhibit nanomolar IC50, but PD 125967’s in vivo efficacy is hampered by rapid clearance (>5x faster than aliskiren) [3] [7].

Table 2: Comparative Inhibitor Profiles

ParameterPD 125967Aliskiren
Molecular Weight814.11 g/mol551.83 g/mol
Administration RouteParenteral (research-only)Oral
Renin IC50Low nanomolar range~0.6 nM
Clinical StatusPreclinical research toolFDA-approved (2007)

Impact on Plasma Soluble (Pro)Renin Receptor (s(P)RR) Regulation

PD 125967’s influence on (pro)renin receptor (PRR) pathways is inferred indirectly. By inhibiting renin/prorenin, it may reduce binding to PRR, attenuating angiotensin-independent signaling. PRR activation triggers intracellular MAPK pathways and promotes angiotensinogen cleavage, amplifying local Ang II generation [5] [9]. In vitro evidence suggests renin inhibitors decrease soluble PRR (sPRR) shedding—a biomarker of tissue RAS activity. However, no direct studies confirm PD 125967’s effect on neuronal PRR, a key hypertension mediator [5] [9].

Table 3: Compound Nomenclature for PD 125967

Identifier TypeName
IUPAC Name5-(3-(1H-imidazol-4-yl)-2-(3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethyl)propanamido)propanamido)-6-cyclohexyl-4-hydroxy-2-isobutyl-N-(2-methylbutyl)hexanamide
SynonymsPD125967; PD-125967
CAS Registry Number128139-14-0
Molecular FormulaC51H67N5O4
Exact Mass813.5193 g/mol

Properties

CAS Number

128139-14-0

Product Name

PD 125967

IUPAC Name

6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide

Molecular Formula

C51H67N5O4

Molecular Weight

814.1 g/mol

InChI

InChI=1S/C51H67N5O4/c1-5-35(4)31-53-49(58)41(25-34(2)3)29-48(57)46(26-36-15-7-6-8-16-36)55-51(60)47(30-43-32-52-33-54-43)56-50(59)42(27-39-21-13-19-37-17-9-11-23-44(37)39)28-40-22-14-20-38-18-10-12-24-45(38)40/h9-14,17-24,32-36,41-42,46-48,57H,5-8,15-16,25-31H2,1-4H3,(H,52,54)(H,53,58)(H,55,60)(H,56,59)

InChI Key

SIGGSNKWBGJQQB-UHFFFAOYSA-N

SMILES

CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O

Solubility

Soluble in DMSO

Synonyms

PD125967; PD-125967; PD 125967

Canonical SMILES

CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.